Product packaging for Methyl N-(diphenylmethylidene)glycinate(Cat. No.:CAS No. 81167-39-7)

Methyl N-(diphenylmethylidene)glycinate

Cat. No.: B020685
CAS No.: 81167-39-7
M. Wt: 253.29 g/mol
InChI Key: PQTOLHHWLUCKSB-UHFFFAOYSA-N
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Description

Significance as a Protected Glycine (B1666218) Derivative in Organic Synthesis

The primary role of N-(Diphenylmethylene)glycine methyl ester is to act as a glycine anion equivalent. The diphenylmethylene group, also known as the benzophenone (B1666685) imine group, serves as a crucial protecting group for the nitrogen atom of glycine. This protection is vital for several reasons:

Activation of the α-Carbon: The imine functionality increases the acidity of the α-protons (the hydrogens on the carbon adjacent to the ester group). This allows for easy deprotonation by a base to form a stabilized carbanion.

Prevention of Self-Condensation: By protecting the amine, unwanted side reactions, such as the formation of diketopiperazines, are prevented.

Facilitation of Selective Reactions: The protected glycine can undergo selective alkylation, aldol (B89426) reactions, and Michael additions at the α-carbon, leading to the formation of a diverse range of α-amino acid derivatives. organic-chemistry.org

The benzophenone imine is particularly advantageous because it is bulky, which helps to control the stereochemistry of reactions, and it can be easily removed under mild acidic conditions to reveal the free amino acid. iu.edu

Role as a Versatile Synthetic Intermediate and Building Block in Research

Beyond its function as a protected glycine, N-(Diphenylmethylene)glycine methyl ester is a versatile building block for the synthesis of numerous organic compounds. Its reactivity has been harnessed to create:

Unnatural α-Amino Acids: By reacting the corresponding anion with various electrophiles (like alkyl halides), chemists can synthesize a vast library of non-proteinogenic amino acids, which are crucial in drug discovery and peptide science. organic-chemistry.org

α,α-Disubstituted Amino Acids: The methodology can be extended to the synthesis of α,α-disubstituted amino acids from the monoalkylated Schiff base products under more basic conditions. organic-chemistry.orgiu.edu

Heterocyclic Compounds: The compound serves as a precursor for the synthesis of various nitrogen-containing heterocycles.

Bioactive Molecules: It is a key intermediate in the synthesis of various pharmaceutical agents and has been used in the preparation of marine alkaloids with cytotoxic activity against tumor cell lines, such as (-)-Lepadiformine and (+)-Cylindricine C. chemimpex.comlookchem.comchemicalbook.com

The stability and predictable reactivity of N-(Diphenylmethylene)glycine methyl ester make it an invaluable tool for researchers developing new therapeutic agents and exploring complex biochemical pathways. chemimpex.com

Historical Development and Key Methodological Advancements in its Utilization

The widespread use of N-(Diphenylmethylene)glycine methyl ester and its analogs is largely credited to the pioneering work of Martin J. O'Donnell. In the late 1970s, O'Donnell and his colleagues developed a method for the synthesis of amino acids via the alkylation of benzophenone imines of glycine esters. organic-chemistry.org This approach, now famously known as the O'Donnell Amino Acid Synthesis, provided a practical and efficient route to a wide variety of amino acids. organic-chemistry.org

A significant advancement in this methodology was the application of phase-transfer catalysis (PTC) . This technique allows the reaction to be carried out in a two-phase system (typically an organic solvent and an aqueous base), using a phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, to shuttle the reactive anion between the two phases. organic-chemistry.orgiu.edu This innovation offered several advantages:

Milder Reaction Conditions: The use of aqueous bases like sodium hydroxide (B78521) or solid bases like potassium carbonate circumvented the need for strong, moisture-sensitive bases like lithium diisopropylamide (LDA). organic-chemistry.orgiu.edu

Simplified Procedures: The reactions are often easier to set up and perform compared to those requiring strictly anhydrous conditions. organic-chemistry.org

Enantioselective Synthesis: A major breakthrough was the development of chiral phase-transfer catalysts, often derived from Cinchona alkaloids. iu.edunih.govacs.orgresearchgate.net These catalysts enable the asymmetric alkylation of the glycine Schiff base, providing access to enantiomerically enriched α-amino acids, which are of paramount importance in the pharmaceutical industry. iu.edunih.govacs.org

The O'Donnell method, particularly with the advent of asymmetric phase-transfer catalysis, has become a standard and powerful strategy in organic synthesis, solidifying the legacy of N-(Diphenylmethylene)glycine methyl ester as a critical reagent in the chemist's toolkit.

Compound Information

Compound NameSynonymsCAS NumberMolecular Formula
N-(Diphenylmethylene)glycine methyl esterMethyl 2-(benzhydrylideneamino)acetate, Methyl N-(diphenylmethylene)glycinate81167-39-7C₁₆H₁₅NO₂
Glycine56-22-5C₂H₅NO₂
BenzophenoneDiphenylmethanone119-61-9C₁₃H₁₀O
Glycine methyl esterMethyl aminoacetate922-56-5C₃H₇NO₂
N-(Diphenylmethylene)glycine benzyl (B1604629) esterN-(diphenylmethylene)-glycine, phenylmethyl ester81477-91-0C₂₂H₁₉NO₂
N-(Diphenylmethylene)glycine tert-butyl ester81477-94-3C₁₉H₂₁NO₂

Physicochemical Properties of N-(Diphenylmethylene)glycine methyl ester

PropertyValue
Molecular Weight 253.3 g/mol
Appearance Off-white to white powder
Melting Point 40 - 45 °C
pKa (DMSO) 18.7

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H15NO2 B020685 Methyl N-(diphenylmethylidene)glycinate CAS No. 81167-39-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-(benzhydrylideneamino)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO2/c1-19-15(18)12-17-16(13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-11H,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQTOLHHWLUCKSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN=C(C1=CC=CC=C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30340284
Record name Methyl N-(diphenylmethylidene)glycinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30340284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81167-39-7
Record name Methyl N-(diphenylmethylidene)glycinate
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URL https://comptox.epa.gov/dashboard/DTXSID30340284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(Diphenylmethylene)glycine methyl ester
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Synthetic Methodologies for N Diphenylmethylene Glycine Methyl Ester

Established Synthetic Pathways and Precursors

The most widely recognized method for synthesizing N-(Diphenylmethylene)glycine methyl ester is the O'Donnell amino acid synthesis, which involves the formation of a Schiff base from glycine (B1666218) methyl ester and benzophenone (B1666685) imine. google.commdpi.comiu.edu This pathway is valued for its reliability and the stability of the resulting Schiff base, which can be readily used in subsequent reactions. iu.edu

The key precursors for this synthesis are glycine methyl ester and benzophenone imine. Glycine methyl ester is typically prepared through the esterification of glycine. This can be achieved using methods such as reacting glycine with methanol (B129727) in the presence of an acid catalyst like thionyl chloride or concentrated sulfuric acid. google.comgoogle.com An alternative approach involves the use of trimethylchlorosilane in methanol at room temperature, which offers mild conditions and good to excellent yields. researchgate.net

A general representation of this established pathway is the reaction of a glycine ester hydrochloride with 2-hydroxybenzophenone (B104022) in the presence of triethylamine (B128534) (Et3N) in methanol. thieme-connect.com

Table 1: Representative Synthesis of a Glycine Schiff Base

ReactantsReagentsSolventTimeProductYield
Glycine methyl ester hydrochloride, 2-hydroxybenzophenoneEt3NMethanol24 hN-[(1E)-(2-hydroxyphenyl)(phenyl)methylene]glycine methyl ester85%

Data sourced from a general procedure for synthesizing Schiff bases of glycine esters. thieme-connect.com

Alternative Synthetic Routes and Methodological Innovations

In response to the need for more environmentally friendly and efficient synthetic methods, several alternative routes to N-(Diphenylmethylene)glycine methyl ester and related compounds have been developed.

One significant innovation is the use of microwave-assisted, solvent-free synthesis. doi.org This method involves the direct reaction of benzophenone imine with a haloacetate ester in the presence of a phase transfer catalyst (PTC) like polyethylene (B3416737) glycol (PEG) or a quaternary ammonium (B1175870) salt. doi.org This approach dramatically reduces reaction times and eliminates the need for toxic solvents, aligning with the principles of green chemistry. doi.org

Another alternative involves modifying the structure of the benzophenone precursor. For instance, using 2-hydroxybenzophenone in place of benzophenone allows for the synthesis of a family of Schiff bases with different electronic and steric properties, which can influence their subsequent reactivity. thieme-connect.com The synthesis is typically carried out by reacting the appropriate glycine ester hydrochloride and triethylamine with 2-hydroxybenzophenone in methanol at room temperature. thieme-connect.com

Table 2: Microwave-Assisted Synthesis of N-(Diphenylmethylene)glycine Alkyl Esters

α-Halogen EsterBaseCatalystPowerTempTimeYield
Methyl bromoacetateK2CO3PEG-400700 W120 °C20 min92%
Ethyl bromoacetateK2CO3PEG-400700 W120 °C20 min95%
t-Butyl chloroacetateK2CO3PEG-400700 W120 °C20 min89%

Data represents isolated yields under optimized microwave conditions. doi.org

Optimization of Synthesis for Research-Scale Preparation

For research purposes, the optimization of synthetic protocols is crucial to ensure high yields, purity, and reproducibility. In the context of N-(Diphenylmethylene)glycine methyl ester synthesis, several factors can be fine-tuned.

In the microwave-assisted method, the choice of phase transfer catalyst and base is critical. Studies have shown that PEG-400 and potassium carbonate provide excellent results under solvent-free conditions. doi.org The reaction parameters, including temperature and irradiation time, have been optimized to maximize yield, with typical conditions being 120°C for 20 minutes. doi.org The workup procedure is also straightforward, involving extraction with ethyl acetate (B1210297) and washing with water to remove the catalyst and inorganic salts, followed by recrystallization or washing to obtain the pure product. doi.org

For the more traditional O'Donnell method, optimization often focuses on the reaction conditions for the Schiff base formation and the subsequent alkylation steps. In phase-transfer catalyzed (PTC) alkylations of the resulting Schiff base, the choice of catalyst, base, and solvent system is paramount for achieving high enantioselectivity in asymmetric syntheses. researchgate.netorgsyn.org For instance, the use of chiral cinchona alkaloid-derived phase-transfer catalysts has been extensively studied to produce optically active α-amino acids. researchgate.netorgsyn.org The purification of the final product often involves recrystallization from solvents like diethyl ether and hexane (B92381) to remove by-products and unreacted starting materials. google.com Careful control of moisture is also important, as the imine functionality can be susceptible to hydrolysis. google.com

Reactivity and Synthetic Transformations of N Diphenylmethylene Glycine Methyl Ester

Electrophilic Reactivity and Imine Transformations

The reactivity of N-(diphenylmethylene)glycine methyl ester is dominated by the chemistry of its two primary functional groups: the imine and the ester. The imine moiety, in particular, exhibits dual reactivity, acting as a nucleophile precursor at the α-carbon (as seen in Mannich reactions) and as an electrophile at the imine carbon atom.

The carbon atom of the imine (C=N) bond is electrophilic and susceptible to attack by nucleophiles. This reactivity is significantly enhanced upon protonation of the imine nitrogen, which forms a highly reactive iminium ion. This principle is analogous to the bioactivation of certain N-alkyl piperazine (B1678402) compounds, where oxidation leads to a reactive iminium ion that is subsequently trapped by nucleophiles. nih.gov In the context of N-(diphenylmethylene)glycine methyl ester, the most common reaction involving the imine moiety is its hydrolysis. Under aqueous acidic conditions, the imine is cleaved to regenerate the primary amine of glycine (B1666218) methyl ester and benzophenone (B1666685). This reaction is fundamental to its use as a protecting group for the glycine α-amino group.

N-(diphenylmethylene)glycine methyl ester is a stable precursor for the generation of azomethine ylides, which are highly reactive 1,3-dipoles. These ylides are typically formed in situ by deprotonation at the α-carbon and readily undergo [3+2] cycloaddition reactions with various dipolarophiles to construct five-membered nitrogen-containing heterocyclic rings, such as pyrrolidines. mdpi.com This transformation is a powerful tool for building complex molecular architectures from simple starting materials.

While the Bingel reaction classically refers to the cyclopropanation of fullerenes using a brominated malonate and a base, the term is sometimes used more broadly for related functionalizations. However, the reaction of N-(diphenylmethylene)glycine methyl ester with buckminsterfullerene (B74262) (C₆₀) proceeds not via a cyclopropanation but through a [3+2] cycloaddition mechanism, often referred to as the Prato reaction. In this process, an azomethine ylide is generated from the glycine imine and adds across a 6,6-junction of the fullerene cage. This reaction provides a direct route to synthesizing fulleropyrrolidines, a class of fullerene derivatives with potential applications in materials science and medicine. fao.org

The mechanism of fulleropyrrolidine formation has been a subject of detailed study. High-resolution mass spectrometry and HPLC-MS analyses have confirmed that the reaction pathway involves the initial generation of an azomethine ylide from the glycine imine precursor. fao.org This ylide then engages in a [3+2] cycloaddition with C₆₀. fao.org Studies involving visible light irradiation of a mixture of C₆₀ and glycine methyl ester have shown this to be a direct route for the sequential synthesis of higher fulleropyrrolidine poly-adducts, with the hexakis-adduct being the highest obtainable under these specific conditions. fao.org

Cycloaddition Reactions

Derivatization and Functional Group Interconversions

Beyond its direct use in carbon-carbon bond-forming reactions, N-(diphenylmethylene)glycine methyl ester can undergo various transformations at its functional groups. These derivatizations are crucial for modifying the compound's properties or for incorporating it into larger molecular structures.

The two primary sites for functional group interconversion are the imine and the methyl ester.

Imine Hydrolysis: As mentioned, the diphenylmethylene group serves as a protecting group for the primary amine. It can be readily removed by treatment with mild aqueous acid, which hydrolyzes the imine to afford glycine methyl ester hydrochloride and benzophenone as a byproduct. This deprotection is a critical step in multi-step syntheses.

Ester Group Modification: The methyl ester can be converted into other functional groups. Saponification with a base like sodium hydroxide (B78521) will hydrolyze the ester to the corresponding carboxylate salt, which upon acidification yields N-(diphenylmethylene)glycine. This carboxylic acid can then be coupled with various alcohols or amines using standard peptide coupling reagents to form different esters or amides, respectively. This allows for the incorporation of the protected glycine unit into peptide chains or other complex molecules. orgsyn.org The conversion of carboxylic acids to methyl esters is a common derivatization technique to enhance volatility for gas chromatography (GC) analysis, highlighting the reversible nature of this functional group. sigmaaldrich.com

Table 2: Common Functional Group Interconversions

Starting Group Reagents Product Group Reference
Imine H₃O⁺ (aq) Primary Amine (hydrochloride salt) nih.gov

Hydrolysis of the Imine and Ester Functionalities

The N-(Diphenylmethylene)glycine methyl ester molecule possesses two key functional groups susceptible to hydrolysis: the imine (C=N) and the ester (-COOCH₃). The conditions under which hydrolysis is performed can be tuned to selectively cleave one or both of these groups, yielding different products.

The diphenylmethylene group serves as a protecting group for the primary amine of glycine. This imine linkage is readily hydrolyzed under mild acidic conditions. The reaction with aqueous acid cleaves the carbon-nitrogen double bond, liberating the free amine of the glycine methyl ester and forming benzophenone. This deprotection step is fundamental to its application in synthesis, as it unmasks the reactive amino group for subsequent reactions.

Conversely, the methyl ester functionality can be hydrolyzed under basic conditions, a reaction known as saponification. Treatment with a base, such as sodium hydroxide in a water/alcohol mixture, attacks the electrophilic carbonyl carbon of the ester. This process results in the formation of the sodium salt of N-(Diphenylmethylene)glycine and methanol (B129727). Subsequent acidification would then produce the free carboxylic acid, N-(Diphenylmethylene)glycine.

It is also possible to hydrolyze both the imine and the ester groups in a single process or in a stepwise manner to yield glycine, the parent amino acid.

The selective nature of these hydrolytic reactions is summarized in the table below.

Table 1: Selective Hydrolysis of N-(Diphenylmethylene)glycine Methyl Ester

Reagents/Conditions Functional Group Cleaved Primary Products
Mild Aqueous Acid (e.g., HCl, H₂SO₄) Imine Glycine methyl ester, Benzophenone
Aqueous Base (e.g., NaOH, KOH) Ester (Saponification) N-(Diphenylmethylene)glycine (after acidification), Methanol

Further Transformations of Reaction Products

The products obtained from the hydrolysis of N-(Diphenylmethylene)glycine methyl ester are themselves valuable starting materials for a variety of further synthetic transformations.

The primary product of mild acidic hydrolysis, glycine methyl ester , is a particularly useful building block. psu.edu With its amino group now free, it can participate in standard peptide coupling reactions to form dipeptides and larger peptide chains. nih.gov The free amine can also be acylated or alkylated to introduce a wide range of substituents, leading to diverse N-substituted glycine derivatives. psu.edunih.gov Methods for preparing amino acid methyl esters often involve reagents like thionyl chloride or strong acids in methanol, highlighting the reversible nature of the esterification process. google.comgoogle.com

The product of ester hydrolysis, N-(Diphenylmethylene)glycine , retains the protected amine but now features a free carboxylic acid. This allows for reactions at the carboxyl group, such as conversion to an acid chloride or amide, while the nitrogen remains shielded by the bulky diphenylmethylene group.

When both functional groups are hydrolyzed to produce glycine , the simplest amino acid, it can be utilized in a vast array of biochemical and synthetic applications. It can be re-protected with alternative protecting groups or re-esterified to a different alcohol, serving as a fresh starting point for complex multi-step syntheses. googleapis.com

Benzophenone , the consistent byproduct of imine hydrolysis, is a stable ketone that can be easily separated from the more polar amino acid products by extraction.

Table 2: List of Compounds

Compound Name
N-(Diphenylmethylene)glycine methyl ester
N-(Diphenylmethylene)glycine
Benzophenone
Glycine
Glycine methyl ester
Methanol
Sodium Hydroxide

Asymmetric Catalysis Utilizing N Diphenylmethylene Glycine Methyl Ester

Chiral Phase-Transfer Catalysis

Phase-transfer catalysis (PTC) offers a powerful and practical method for conducting reactions in biphasic systems, and its asymmetric variant has become a key strategy for enantioselective synthesis. acs.orgrsc.org In this context, N-(Diphenylmethylene)glycine methyl ester is deprotonated at the interface between an organic solvent and an aqueous base, and the resulting enolate is shuttled into the organic phase by a chiral quaternary ammonium (B1175870) salt catalyst to react with an electrophile.

The success of asymmetric phase-transfer catalysis hinges on the design of the chiral catalyst. A significant breakthrough came with the development of chiral quaternary ammonium salts derived from Cinchona alkaloids. acs.orgnih.gov O-Alkyl N-anthracenylmethyl derivatives of these alkaloids were found to be effective enantioselective phase-transfer catalysts for the alkylation of glycine (B1666218) imines. acs.orgnih.gov Further advancements led to the creation of structurally well-defined, C2-symmetric chiral quaternary ammonium salts, which have demonstrated high catalytic performance. organic-chemistry.org

Researchers have also explored bifunctional catalysts that incorporate an additional hydrogen-bonding motif, such as a hydroxyl group or a (thio)urea unit, alongside the quaternary ammonium core. nih.govsemanticscholar.org These bifunctional catalysts, often built on scaffolds like trans-1,2-cyclohexanediamine, can engage in multiple non-covalent interactions with the substrate, leading to enhanced stereocontrol in reactions like Michael additions and aldol-type cascades involving glycine Schiff bases. nih.govsemanticscholar.orgresearchgate.net The ability to generate catalyst libraries in situ from commercially available chiral amines has also accelerated the discovery of new, highly selective catalysts for preparing a wider range of α-amino acid derivatives. acs.orgnih.gov

The enantioselective alkylation of N-(Diphenylmethylene)glycine esters under phase-transfer conditions is a widely studied and highly effective method for synthesizing optically active α-amino acids. acs.org Using chiral quaternary ammonium salts, typically derived from Cinchona alkaloids, this reaction can be performed with various alkyl halides to produce the corresponding alkylated products in high yields and with excellent enantiomeric excesses. researchgate.net

The choice of catalyst is crucial for achieving high stereoselectivity. For instance, catalysts derived from dihydrocinchonidine have shown improved enantioselectivity compared to their cinchonidine-derived counterparts in certain alkylations. acs.org The development of C2-symmetric chiral quaternary ammonium bromides and catalysts featuring specific aryl groups (e.g., 3,4,5-trifluorophenyl) has further enhanced the enantioselectivity of the process, making it a practical route for synthesizing diverse α-alkyl-α-amino acids. organic-chemistry.org The reaction is robust and has been successfully applied to the synthesis of valuable compounds like L-Dopa esters, which are used in the treatment of Parkinson's disease. nih.gov

Table 1: Enantioselective Phase-Transfer Alkylation of N-(Diphenylmethylene)glycine Esters This table is interactive. You can sort and filter the data.

Catalyst (mol%) Ester Group Alkyl Halide Base Solvent Temp (°C) Yield (%) ee (%) Reference
(S,S)-2a (1) t-Butyl Benzyl (B1604629) bromide 50% aq. NaOH Benzene RT 76 73 nih.gov
(S)-6Db (1) t-Butyl 3,4-Dibenzyloxybenzyl bromide 50% aq. KOH Toluene 0 81 98 nih.gov
Quinine-derived PTC (10) t-Butyl Benzyl bromide 50% aq. KOH Toluene 25 >99 96 researchgate.net
Cinchonidine-derived PTC (10) t-Butyl Various Solid K₂CO₃ CH₂Cl₂ RT 82-97 80-95 researchgate.net
Polymer-supported 13aa (10) t-Butyl Benzyl bromide 50% aq. KOH Toluene 0 >99 88 researchgate.net
Calixarene-based VII (0.1) Ethyl Benzyl bromide 50% aq. NaOH Toluene 0 94 92 acs.org

Beyond simple alkylation, chiral phase-transfer catalysts facilitate the asymmetric conjugate addition (Michael addition) of the N-(Diphenylmethylene)glycine methyl ester enolate to various Michael acceptors. This reaction is a powerful tool for constructing complex amino acid derivatives with multiple stereocenters.

Bifunctional urea-containing quaternary ammonium salts have proven effective in catalyzing the Michael addition of glycine Schiff bases to acceptors like methyl acrylate, affording the products with good yields and enantiomeric ratios up to 95:5. semanticscholar.org The reaction has also been successfully applied to more complex, one-pot multistep transformations. For example, the reaction between a glycine imine and an exocyclic α,β-unsaturated ketone, catalyzed by a chiral phase-transfer catalyst, can generate polycyclic imines with three adjacent stereocenters in high yield and stereoselectivity. nih.govacs.org These products can be further transformed into N-fused polycyclic compounds, highlighting the synthetic utility of this methodology. nih.gov

Table 2: Asymmetric Conjugate Addition of Glycine Imines under PTC This table is interactive. You can sort and filter the data.

Catalyst Substrate Michael Acceptor Base Solvent Yield (%) ee (%) Reference
Bifunctional Urea-Ammonium Salt 1 N-(Diphenylmethylene)glycine methyl ester Methyl Acrylate Cs₂CO₃ CH₂Cl₂ Good up to 90 (95:5 er) semanticscholar.org
(S)-26b N-(Diphenylmethylene)glycine di(tert-butyl)methyl ester Ethyl Vinyl Ketone K₂CO₃ Ether 84 94 nih.gov
Cinchonidine-derived PTC N-(Diphenylmethylene)glycine t-butyl ester 2-Cyclopentenone K₂CO₃ Toluene 92 96 (dr >20:1) nih.gov
Cinchonidine-derived PTC N-(Diphenylmethylene)glycine t-butyl ester 2-Cyclohexenone K₂CO₃ Toluene 95 92 (dr >20:1) nih.gov

Transition Metal-Catalyzed Asymmetric Reactions

Transition metal complexes offer a distinct mode of activation compared to organocatalysts. In these systems, the metal center coordinates to the glycine Schiff base, facilitating enolate formation and creating a well-defined chiral environment to control the stereochemical outcome of the subsequent reaction with an electrophile.

Dinuclear zinc complexes derived from ProPhenol ligands have emerged as powerful catalysts for direct asymmetric aldol (B89426) reactions. nih.gov These complexes feature both a Lewis acidic site to activate the aldehyde electrophile and a Brønsted basic site to deprotonate the nucleophile, such as a glycine Schiff base. nih.govresearchgate.net This cooperative activation within a single chiral complex allows for highly efficient and stereoselective carbon-carbon bond formation.

The direct catalytic asymmetric aldol reaction of glycine Schiff bases with various aldehydes using a Zn-ProPhenol catalyst provides direct access to valuable β-hydroxy-α-amino esters. researchgate.net These products are key structural motifs in numerous biologically active compounds. The reaction is notable for its broad substrate scope, proceeding with high yields and stereoselectivities for a range of donor substrates. nih.gov The stereochemical outcome can be rationalized by a transition state model where the zinc complex organizes both the enolate and the aldehyde, leading to a predictable facial bias. researchgate.net

Table 3: Zn-ProPhenol Catalyzed Direct Aldol Reaction of Glycine Schiff Base This table is interactive. You can sort and filter the data.

Ligand Glycine Ester Aldehyde Yield (%) dr (syn:anti) ee (%) (syn) Reference
ProPhenol N/A N/A N/A N/A N/A researchgate.net
General Finding Glycine Schiff Base Various Aldehydes High High High nih.gov

Note: Specific data for N-(Diphenylmethylene)glycine methyl ester was discussed in the context of the general success of glycine Schiff bases in this reaction type. nih.govresearchgate.net

The asymmetric Mannich reaction provides a direct route to chiral β-amino carbonyl compounds, which are precursors to valuable α,β-diamino acids. N-(Diphenylmethylene)glycine methyl ester can act as a nucleophile in these reactions when activated by a suitable chiral metal catalyst.

Chiral copper(I) complexes bearing phosphino-oxazoline (P,N)-ligands have been shown to be highly effective catalysts for the Mannich reaction between N-(Diphenylmethylene)glycine alkyl esters and N-tosyl-protected imines. acs.org These reactions proceed with excellent diastereoselectivity and high enantioselectivity, affording the Mannich adducts in good yields. The proposed mechanism involves the formation of a tetrahedral chiral-copper(I)-imino glycine ester intermediate. In this complex, the chiral ligand effectively shields one face of the glycine enolate, directing the incoming imine to the opposite face and thereby controlling the stereochemistry of the newly formed C-C bond. acs.org This method provides a powerful tool for the synthesis of optically active α,β-diamino acid derivatives. acs.org

Table 4: Copper(I)-Catalyzed Asymmetric Mannich Reaction of Glycine Imines This table is interactive. You can sort and filter the data.

Ligand Ester Group Imine (R¹CH=NTs) Solvent Yield (%) dr (syn:anti) ee (%) Reference
(S)-t-Bu-Phosferrox Methyl R¹ = Phenyl THF 95 99:1 99 acs.org
(S)-t-Bu-Phosferrox Ethyl R¹ = Phenyl THF 98 >99:1 99 acs.org
(S)-t-Bu-Phosferrox t-Butyl R¹ = Phenyl THF 99 >99:1 99 acs.org
(S)-t-Bu-Phosferrox Methyl R¹ = 4-Methoxyphenyl THF 95 >99:1 99 acs.org
(S)-t-Bu-Phosferrox Methyl R¹ = 2-Bromophenyl THF 82 96:4 98 acs.org
(S)-t-Bu-Phosferrox Methyl R¹ = 2-Naphthyl THF 98 >99:1 99 acs.org

Palladium-Catalyzed Asymmetric Allylic Alkylation

Palladium-catalyzed asymmetric allylic alkylation (AAA) is a robust method for creating stereogenic centers. sigmaaldrich.com In this context, N-(diphenylmethylene)glycine methyl ester acts as a soft carbon nucleophile that attacks a π-allyl palladium complex. The enantioselectivity of the reaction is dictated by the chiral ligand coordinated to the palladium center. sigmaaldrich.commdpi.com

A seminal strategy in this field is the use of Trost ligands, which are C2-symmetric ligands based on a diaminocyclohexyl (DACH) backbone. sigmaaldrich.com These ligands have proven to be highly effective in inducing high enantioselectivity in the alkylation of glycine imines. sigmaaldrich.com The reaction typically proceeds with high yields and excellent levels of enantiomeric excess (ee). sigmaaldrich.com The general mechanism involves the oxidative addition of an allylic substrate to a Pd(0) complex to form a π-allyl Pd(II) intermediate. Subsequent outer-sphere attack by the enolate of the glycine imine, generated in situ, leads to the formation of the α-allylated amino acid derivative. thieme-connect.de

A different approach to this transformation involves a dual catalyst system. One study demonstrated a Pd-catalyzed AAA of glycine imino ester using a chiral phase-transfer catalyst, specifically a chiral quaternary ammonium salt, without the need for a chiral phosphine (B1218219) ligand. nih.gov The selection of an achiral palladium ligand, triphenyl phosphite (B83602) (P(OPh)3), was found to be critical for achieving high enantioselectivity. nih.gov This dual catalytic method has been used to prepare a variety of enantiomerically enriched α-allylic amino acids with comparable or superior enantioselectivity to conventional methods. nih.gov

Table 1: Examples of Palladium-Catalyzed Asymmetric Allylic Alkylation of Glycine Imines This table is interactive. Users can sort and filter the data.

Allylic Substrate Chiral Ligand/Catalyst Base Solvent Yield (%) ee (%) Reference
Allyl Enol Carbonate (S,S)-Trost Ligand - THF High 98 sigmaaldrich.com
Cyclic Allylic Acetate (B1210297) (R,R)-Trost Ligand - - High High sigmaaldrich.com
Allylic Acetate Chiral Quaternary Ammonium Salt / P(OPh)3 Cs2CO3 Toluene 85 96 nih.gov
Allylic Acetate Chiral Quaternary Ammonium Salt / P(OPh)3 Cs2CO3 Toluene 91 95 nih.gov

Other Metal-Organic Framework (MOF) and Organometallic Catalysis Systems

While palladium has been the most extensively studied metal for this transformation, other organometallic systems have also been explored. A dual catalysis system utilizing Pd and Cu has been developed for the asymmetric α-allylation of Schiff base-activated amino acids. acs.org This method allows for the synthesis of a range of non-coded α,α-dialkyl α-amino acids in high yields and with excellent enantioselectivities under mild conditions. acs.org

Furthermore, iridium and ruthenium-based catalysts have been employed in sequential reactions for asymmetric α-alkylation, showcasing the versatility of different metal systems. acs.org

Organocatalytic Approaches to Asymmetric Transformations

Organocatalysis provides a metal-free alternative for the asymmetric functionalization of N-(diphenylmethylene)glycine methyl ester, often relying on hydrogen bonding interactions to achieve stereocontrol. wikipedia.org

Application of Bifunctional Thiourea (B124793) Catalysts

Bifunctional thiourea catalysts, which contain both a hydrogen-bond donating thiourea moiety and a Brønsted basic group (like a tertiary amine), are highly effective in promoting asymmetric reactions. rsc.orgnih.gov The thiourea group activates an electrophile by forming double hydrogen bonds, while the basic site deprotonates the pronucleophile. wikipedia.org

These catalysts have been successfully used in the Michael addition of N-(diphenylmethylene)glycine methyl ester to electrophiles like nitroolefins and α,β-unsaturated ketones. The dual activation model, where the catalyst interacts with both the nucleophile and the electrophile, brings the reactants into a well-defined chiral environment, leading to high diastereo- and enantioselectivity. The use of N,N'-bis[3,5-bis(trifluoromethyl)phenyl]thiourea, often called Schreiner's thiourea, is a privileged scaffold in this area due to its enhanced acidity and ability to form strong hydrogen bonds. nih.gov

Biomimetic Asymmetric Reactions

Biomimetic strategies seek to emulate enzymatic catalysis. In the context of modifying N-(diphenylmethylene)glycine methyl ester, this is often achieved through asymmetric phase-transfer catalysis (PTC). univ-amu.fr Chiral phase-transfer catalysts, particularly those derived from Cinchona alkaloids, are highly effective for the enantioselective alkylation of glycine imines. nih.govnih.gov

In a typical PTC system, the glycine imine is deprotonated at the interface of an organic solvent and an aqueous basic solution. The resulting enolate forms a tight ion pair with the chiral quaternary ammonium salt catalyst. This chiral complex then migrates into the organic phase to react with an alkylating agent. The steric and electronic properties of the catalyst direct the alkylation to occur on a specific face of the enolate, thereby controlling the stereochemistry of the product. univ-amu.frnih.gov Highly successful results have been achieved using N-anthracenylmethyl-substituted Cinchona alkaloids, affording α-amino acid derivatives with high enantiomeric excess. nih.gov Dual cinchona quinuclidinium salts have also been shown to be powerful catalysts for this transformation, achieving high enantioselectivities (92–99% ee) with very low catalyst loadings. rsc.org

Inspired by enzymatic aldol reactions, a biomimetic approach using a chiral pyridoxal (B1214274) catalyst has been developed for the asymmetric aldol reaction of glycinates with trifluoromethyl ketones. nih.gov The catalyst activates both reactants simultaneously, mimicking the function of pyridoxal phosphate (B84403) (PLP) dependent enzymes, to afford β-hydroxy-α-amino acid derivatives with high diastereo- and enantioselectivity. nih.gov

Applications in Advanced Organic Synthesis

Synthesis of Chiral Amino Acid Derivatives

The synthesis of chiral amino acids is a significant area of research due to their importance in biological systems and as components of pharmaceuticals. nih.gov N-(Diphenylmethylene)glycine methyl ester provides a robust platform for the asymmetric synthesis of these valuable compounds. doi.org

The alkylation of N-(diphenylmethylene)glycine esters is a well-established method for synthesizing α-amino acids. doi.org A highly effective approach involves the use of phase-transfer catalysis. For instance, the asymmetric alkylation of N-(diphenylmethylene)glycine tert-butyl ester using a chiral phase-transfer catalyst derived from a trimeric cinchona alkaloid has been shown to produce α-substituted α-amino acids with high yields (up to 97%) and excellent enantioselectivity (up to 98% ee). researchgate.net This method's efficiency highlights the power of phase-transfer catalysis in controlling stereochemistry. researchgate.net

Another significant advancement is the palladium-catalyzed asymmetric allylic alkylation of the tert-butyl glycinate-benzophenone Schiff base. researchgate.net This reaction, utilizing chiral phase-transfer catalysts derived from cinchona alkaloids, provides a novel route to α-allylated amino acid derivatives with high enantioselectivity. researchgate.net

Catalyst SystemSubstrateProduct TypeYieldEnantiomeric Excess (ee)
Trimeric Cinchona Alkaloid PTCN-(Diphenylmethylene)glycine tert-butyl esterα-Substituted α-Amino Acidsup to 97%up to 98%
Palladium/Cinchona Alkaloid PTCN-(Diphenylmethylene)glycine tert-butyl esterα-Allylated α-Amino AcidsGoodHigh

Non-proteinogenic amino acids, those not found in the genetic code, are of great interest for their potential to create novel peptides and other bioactive molecules with enhanced properties. nih.gov The versatility of N-(diphenylmethylene)glycine methyl ester extends to the synthesis of these unique building blocks. doi.org

The alkylation and subsequent modification of the glycine (B1666218) scaffold allow for the introduction of a wide array of side chains, leading to a diverse range of non-proteinogenic amino acids. mdpi.com For example, visible-light-induced, copper-catalyzed C(sp³)–H alkylation of glycine derivatives with N-hydroxyphthalimide (NHP) esters provides an efficient route to various alkylated glycine derivatives. mdpi.com This method demonstrates the potential for creating complex and unnatural amino acid structures.

The synthesis of peptides often requires amino acid building blocks with different protecting groups that can be removed selectively under specific conditions. This strategy, known as orthogonal protection, is crucial for the stepwise assembly of complex peptides. nih.gov N-(Diphenylmethylene)glycine methyl ester, with its acid-labile imine and ester functionalities, can be incorporated into synthetic schemes to produce orthogonally protected amino acids. The diphenylmethylene group can be cleaved under mild acidic conditions, while the methyl ester can be hydrolyzed under basic conditions, allowing for selective deprotection and further functionalization.

Construction of Complex Molecular Architectures

Beyond the synthesis of individual amino acids, N-(diphenylmethylene)glycine methyl ester is a valuable tool for constructing more complex and stereochemically rich molecules. nih.gov Its ability to participate in various carbon-carbon bond-forming reactions makes it a key component in the total synthesis of natural products and other intricate targets. nih.gov

Chiral β-hydroxy-α-amino acids are important structural motifs found in numerous biologically active compounds. bohrium.com The direct asymmetric aldol (B89426) reaction of glycinates represents a straightforward approach to these valuable molecules. bohrium.com While not directly involving N-(diphenylmethylene)glycine methyl ester in all cases, the principles of controlling stereochemistry in glycine enolates are highly relevant.

Recent advancements have focused on biomimetic aldol reactions using chiral catalysts to produce a wide array of chiral β-hydroxy-α-amino esters with high efficiency. bohrium.com These methods often overcome the limitations of traditional chemical and enzymatic approaches, such as low step-efficiency and limited substrate scope. bohrium.com

Chiral 1,2-diamines are essential building blocks in the synthesis of chiral ligands for asymmetric catalysis and various pharmaceuticals. nih.gov The addition of the lithium enolate of N-(diphenylmethylene)glycine ethyl ester to sulfinimines provides a powerful method for the asymmetric synthesis of 2,3-diamino esters, which are precursors to 1,2-diamines. nih.gov

An interesting aspect of this reaction is the influence of water on the stereochemical outcome. nih.gov In the absence of water, the reaction predominantly yields the syn-2,3-diamino ester, while the presence of water favors the formation of the anti-2,3-diamino ester. nih.gov This unusual effect allows for the selective preparation of either diastereomer from a common set of starting materials by simply manipulating the reaction conditions. nih.gov

Reactant 1Reactant 2ConditionMajor Product
Lithium enolate of N-(diphenylmethylene)glycine ethyl esterSulfinimineAnhydroussyn-2,3-Diamino ester
Lithium enolate of N-(diphenylmethylene)glycine ethyl esterSulfinimineAqueousanti-2,3-Diamino ester

Formation of Polycyclic Systems (e.g., Hexahydropyrrolizine and Octahydroindolizine (B79230) Core Structures)

The construction of polycyclic systems, particularly those containing nitrogen, is a significant endeavor in organic synthesis due to their prevalence in natural products and medicinally important compounds. N-(Diphenylmethylene)glycine methyl ester serves as a key precursor for the generation of azomethine ylides, which are highly reactive intermediates in [3+2] cycloaddition reactions. This strategy has proven to be a powerful method for the stereoselective synthesis of various heterocyclic scaffolds.

One notable application is in the synthesis of hexahydropyrrolizine and octahydroindolizine core structures. These bicyclic alkaloids are the central frameworks of numerous natural products with a wide range of biological activities. The general approach involves the reaction of N-(diphenylmethylene)glycine methyl ester with an appropriate aldehyde or ketone to form an imine. Subsequent deprotonation or thermal activation generates the corresponding azomethine ylide. This ylide can then undergo a [3+2] cycloaddition reaction with a suitable dipolarophile, such as an alkene or alkyne, to construct the desired pyrrolidine (B122466) ring fused to another ring system, thereby forming the hexahydropyrrolizine or octahydroindolizine skeleton. The diastereoselectivity of this cycloaddition can often be controlled by the choice of reactants, catalysts, and reaction conditions.

A study on the three-component domino process for the synthesis of pyrazolylpyrrolizine and pyrazolylpyrrolidine derivatives highlights the utility of glycine methyl ester derivatives. nih.gov In this process, the condensation of a formylpyrazole with a glycine ester derivative, such as N-benzyl glycine ethyl ester, generates an azomethine ylide. nih.gov This ylide then participates in a 1,3-dipolar cycloaddition with a maleimide (B117702) to produce the complex pyrrolizine framework. nih.gov

Glycosylation Reactions and Synthesis of Glycosyl-Amino Acid Esters

Glycosyl-amino acids are fundamental components of glycoproteins, which play critical roles in numerous biological processes. The chemical synthesis of these molecules is essential for studying their structure and function. N-(Diphenylmethylene)glycine methyl ester and other amino acid esters are employed in the synthesis of glycosyl-amino acid esters, which are precursors to these important biomolecules. nih.gov

The synthesis of conjugates of glycyrrhizic acid with amino-acid methyl esters, for instance, demonstrates the role of these esters in creating complex bioactive molecules. nih.gov In such syntheses, the amino acid methyl ester is coupled to a carbohydrate moiety, often using a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), to form a glycosyl-amino acid ester. nih.gov The diphenylmethylene protecting group on the glycine nitrogen can be advantageous in these synthetic routes, as it can be readily removed under mild acidic conditions to reveal the free amine for further functionalization.

Role in Pharmaceutical and Bioactive Molecule Synthesis

The versatility of N-(diphenylmethylene)glycine methyl ester extends prominently into the realm of pharmaceutical and medicinal chemistry, where it serves as a critical intermediate and building block. chemimpex.com

Intermediates for Drug Development (e.g., Acalabrutinib)

N-(Diphenylmethylene)glycine methyl ester and its derivatives are valuable intermediates in the synthesis of various pharmaceutical agents. While a direct role in the synthesis of Acalabrutinib is not explicitly detailed in the provided search results, the general utility of protected amino acid esters in the construction of complex drug molecules is well-established. These intermediates provide a stable and reactive platform for introducing amino acid fragments into larger molecular scaffolds, a common strategy in drug design and development. chemimpex.com

Precursors for Bioactive Molecules and Enzyme Inhibitors

This compound is a precursor for a wide array of bioactive molecules and enzyme inhibitors. chemimpex.com Its ability to participate in diverse chemical transformations allows for the generation of libraries of compounds for biological screening. chemimpex.com For example, it is used in research involving enzyme inhibition, which is crucial for understanding metabolic pathways and identifying potential therapeutic targets. chemimpex.com The synthesis of novel N-(phosphonomethyl) glycine derivatives, which have shown cytotoxicity against human tumor cell lines, illustrates the potential of using glycine derivatives as a scaffold for developing new bioactive agents. nih.gov

Analytical and Characterization Techniques in Research

Spectroscopic Analysis for Structural Elucidation (NMR, MS)

Spectroscopic methods form the cornerstone of molecular characterization, providing detailed information about the atomic arrangement and connectivity within a molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of N-(Diphenylmethylene)glycine methyl ester in solution. Both ¹H and ¹³C NMR are routinely employed to confirm the identity and purity of the compound. fishersci.com

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. The spectrum of N-(Diphenylmethylene)glycine methyl ester is expected to show distinct signals corresponding to the aromatic protons of the two phenyl rings, a singlet for the methylene (B1212753) (-CH₂-) protons, and a singlet for the methyl (-OCH₃) protons of the ester group. The integration of these signals confirms the ratio of protons in the molecule.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms. Key expected signals include those for the ester carbonyl carbon, the imine carbon (C=N), multiple signals in the aromatic region for the phenyl ring carbons, the methylene carbon, and the methoxy (B1213986) carbon. oregonstate.eduwisc.edulibretexts.org The chemical shifts are indicative of the electronic environment of each carbon atom.

Predicted NMR Data for N-(Diphenylmethylene)glycine methyl ester (Note: Data are estimated based on typical chemical shift ranges for the respective functional groups.)

¹H NMR Data (Predicted) ¹³C NMR Data (Predicted)
Chemical Shift (δ, ppm) Assignment Chemical Shift (δ, ppm) Assignment
7.20 - 7.80Phenyl Protons (m, 10H)~171Carbonyl (C=O)
~4.20Methylene Protons (s, 2H)~170Imine (C=N)
~3.70Methyl Protons (s, 3H)128 - 140Phenyl Carbons
~55Methylene Carbon
~52Methoxy Carbon

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and to gain structural information from its fragmentation patterns. Under electron ionization (EI), the molecule is expected to produce a molecular ion peak (M⁺) corresponding to its molecular weight (253.3 g/mol ). libretexts.org

The fragmentation is predictable based on the functional groups present. Common fragmentation pathways for esters include the loss of the alkoxy group (-OCH₃) or the entire methoxycarbonyl group (-COOCH₃). Alpha-cleavage adjacent to the imine nitrogen is also a likely fragmentation route. libretexts.orgmiamioh.edu

Predicted Mass Spectrometry Fragmentation Data

m/z (Mass-to-Charge Ratio) Predicted Fragment Identity Fragmentation Pathway
253[M]⁺Molecular Ion
222[M - OCH₃]⁺Loss of the methoxy group
194[M - COOCH₃]⁺Loss of the methoxycarbonyl group
180[C₁₃H₁₀N]⁺Cleavage yielding diphenylmethanimine cation
77[C₆H₅]⁺Phenyl cation

Chromatographic Methods for Purity and Enantiomeric Excess Determination (HPLC)

Chromatographic techniques are indispensable for separating N-(Diphenylmethylene)glycine methyl ester from reaction mixtures and for analyzing the stereochemical purity of its chiral derivatives.

High-Performance Liquid Chromatography (HPLC) for Purity

HPLC is the standard method for assessing the purity of N-(Diphenylmethylene)glycine methyl ester. sielc.com Using a reversed-phase column (e.g., C18), the compound can be separated from starting materials, by-products, and degradation products. The purity is quantified by comparing the peak area of the compound to the total area of all peaks in the chromatogram. Commercial suppliers often guarantee a purity of ≥97.5% as determined by chromatographic methods. chemicalbook.com

HPLC for Enantiomeric Excess (ee) Determination

While N-(Diphenylmethylene)glycine methyl ester is itself achiral, it is a key prochiral substrate in asymmetric synthesis to produce chiral α-amino acids. Determining the success of these stereoselective reactions requires the separation and quantification of the resulting enantiomeric products. Chiral HPLC is the predominant technique for this analysis. chromatographytoday.com

This is typically achieved by reacting the chiral amino acid product with a derivatizing agent or, more commonly, by direct separation on a chiral stationary phase (CSP). Polysaccharide-based columns, such as those with amylose (B160209) or cellulose (B213188) derivatives (e.g., Chiralpak® or Chiralcel®), are highly effective for separating the enantiomers of amino acid derivatives. yakhak.orgchiraltech.com

A pertinent example is the copper(I)-catalyzed asymmetric Mannich reaction involving a glycine (B1666218) Schiff base and an isatin-derived ketimine, which produces a chiral product. The enantiomeric excess of the resulting adduct is precisely determined by chiral HPLC. rsc.org The separation of the two enantiomers allows for the calculation of the enantiomeric excess, a critical measure of the reaction's stereoselectivity.

Example HPLC Method for Enantiomeric Excess Determination of a Derivative rsc.org

Parameter Condition
Instrument Chiral HPLC System
Column Chiralpak AD-H
Mobile Phase n-Hexane / Ethanol (80:20 v/v)
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Retention Time (Major Enantiomer) 65.55 min
Retention Time (Minor Enantiomer) 73.07 min

Advanced Structural Characterization Techniques (e.g., INADEQUATE NMR)

For particularly complex structural problems, especially those involving new or unexpected reaction products, advanced characterization techniques are employed.

INADEQUATE (Incredible Natural Abundance DoublE QUAntum Transfer Experiment) NMR

The INADEQUATE NMR experiment is a powerful technique that reveals carbon-carbon connectivities directly. Unlike standard ¹³C NMR, which shows individual carbon atoms, INADEQUATE provides correlations between adjacent ¹³C nuclei. This allows for the unambiguous tracing of the entire carbon skeleton of a molecule.

Due to the low natural abundance of ¹³C (~1.1%), performing this experiment typically requires a highly concentrated sample or, for complex molecules, enrichment with ¹³C.

A notable application of this technique was in the structural re-assignment of the products from the reaction of N-(diphenylmethylene)glycinate esters withfullerene. Initial analysis suggested a particular structure, but ambiguous NMR data prompted a more rigorous investigation. By using ¹³C-enriched glycinate (B8599266) ester, researchers were able to perform an INADEQUATE experiment. The resulting C-C correlation data provided unequivocal evidence for a different, dihydropyrrole-fused structure, correcting the initial assignment and clarifying the reaction mechanism.

Future Directions and Emerging Research Avenues

Development of Novel Catalyst Systems for Enhanced Selectivity

The quest for higher efficiency and selectivity in the synthesis of chiral molecules remains a paramount goal in chemistry. For reactions involving N-(Diphenylmethylene)glycine methyl ester, particularly asymmetric alkylations, the development of innovative catalyst systems is a vibrant area of research. While traditional phase-transfer catalysts (PTCs) have been effective, the focus is shifting towards more sophisticated and recyclable catalysts.

Recent advancements include the use of chiral phase-transfer catalysts derived from natural sources like cinchona alkaloids. researchgate.net These catalysts have shown remarkable success in guiding the stereochemical outcome of reactions, leading to high enantiomeric excesses. researchgate.net Future research is geared towards designing and synthesizing novel catalyst structures, including polymeric and dendrimeric scaffolds, which could offer improved activity, easier separation, and better recyclability.

Furthermore, exploration into organocatalysis and the use of pyridine-based compounds as catalysts is showing promise. google.com These metal-free systems are attractive from a green chemistry perspective and can offer different reactivity and selectivity profiles compared to metal-based catalysts. The development of bifunctional catalysts, which can activate both the nucleophile and the electrophile simultaneously, is another promising frontier for achieving superior control over reaction outcomes.

Table 1: Examples of Catalyst Systems for N-(Diphenylmethylene)glycine Ester Transformations

Catalyst TypeExample CatalystApplicationKey Advantage
Chiral Phase-Transfer CatalystCinchona alkaloid derivativesAsymmetric alkylationHigh enantioselectivity researchgate.net
Pyridine-based Catalyst4-Dimethylaminopyridine (DMAP)Glycine (B1666218) synthesisRecyclable, improves efficiency google.com
OrganocatalystSynthetic PeptidesAsymmetric transformationsBiomimetic, tunable structures nih.gov

Expansion of Substrate Scope in Asymmetric Transformations

N-(Diphenylmethylene)glycine methyl ester is a well-established substrate for the asymmetric synthesis of a variety of α-amino acids through reactions like alkylation, aldol (B89426) reactions, and Mannich-type reactions. doi.org However, the full potential of this reagent is yet to be realized, and expanding its utility with a broader range of reaction partners is a key research objective.

Current research is focused on pushing the limits of steric and electronic compatibility. This includes the use of more challenging electrophiles, such as sterically hindered alkyl halides or less reactive aromatic systems. Success in this area would grant access to a wider library of unnatural amino acids, which are crucial building blocks for peptidomimetics and novel pharmaceutical agents.

Moreover, researchers are investigating entirely new types of transformations. For instance, the application of N-(Diphenylmethylene)glycine methyl ester in transition-metal-catalyzed cross-coupling reactions could open up novel pathways for C-C and C-heteroatom bond formation. The development of diastereoselective and enantioselective conjugate additions to various Michael acceptors is another area ripe for exploration, which would provide access to important γ-amino acid derivatives.

Green Chemistry Approaches in Synthetic Methodologies

The principles of green chemistry, which aim to make chemical processes more environmentally benign, are increasingly influencing the design of synthetic routes involving N-(Diphenylmethylene)glycine methyl ester. springerprofessional.debeilstein-journals.org A significant focus is on reducing the use of hazardous solvents and reagents.

One of the most promising green approaches is the use of microwave-assisted synthesis. doi.org Microwave irradiation can dramatically reduce reaction times and often allows for solvent-free conditions, which minimizes waste and energy consumption. doi.org This technique has been successfully applied to the synthesis of N-(Diphenylmethylene)glycine alkyl esters in excellent yields. doi.org

Other green chemistry strategies being explored include:

Use of Alternative Solvents: Investigating the use of greener solvents like ionic liquids, supercritical fluids, or even water to replace traditional volatile organic compounds (VOCs).

Catalyst Recovery and Reuse: Developing methodologies that allow for the easy separation and recycling of catalysts, which is crucial for both economic and environmental sustainability. google.combeilstein-journals.org

Atom Economy: Designing reactions that maximize the incorporation of all starting materials into the final product, thereby minimizing waste. springerprofessional.de

Table 2: Comparison of Conventional vs. Green Synthesis of N-(Diphenylmethylene)glycine Esters

FeatureConventional MethodGreen Method (Microwave-assisted)
Solvent Toxic solvents (e.g., NMP, DMF, DMSO) doi.orgSolvent-free doi.org
Workup Tedious aqueous workup doi.orgSimplified workup
Reaction Time Longer reaction timesShorter reaction times doi.org
Environmental Impact HigherLower doi.org

Applications in New Areas of Material Science and Agricultural Chemistry

While the primary application of N-(Diphenylmethylene)glycine methyl ester has been in pharmaceutical and biochemical research, its unique chemical properties are attracting interest in other fields, notably material science and agricultural chemistry. chemimpex.com

In material science , the compound is being explored for the creation of novel polymers and functional materials. chemimpex.com The amino acid derivatives synthesized from this ester can be incorporated into polymer backbones to introduce specific functionalities, such as chirality or the ability to coordinate with metals. This could lead to the development of new materials for applications in catalysis, chiral separations, and smart coatings.

In agricultural chemistry , there is potential for N-(Diphenylmethylene)glycine methyl ester and its derivatives to be used in the formulation of new agrochemicals. chemimpex.comchemimpex.com The synthesis of novel amino acid-based herbicides and pesticides could lead to more effective and potentially more environmentally friendly crop protection solutions. chemimpex.com The structural diversity that can be achieved using this building block allows for the fine-tuning of biological activity to target specific pests or weeds while minimizing harm to non-target organisms.

Q & A

Q. What are the standard protocols for synthesizing N-(Diphenylmethylene)glycine Methyl Ester, and how are reaction conditions optimized?

The compound is typically synthesized via Schiff base formation between benzophenone imine and glycine methyl ester under anhydrous conditions. A common method involves refluxing in dichloromethane with magnesium sulfate as a desiccant, followed by filtration and recrystallization from diethyl ether/hexane . Optimization focuses on solvent choice (e.g., dichloromethane for high yields), stoichiometric ratios (1:1 imine to glycine ester), and drying agents to minimize hydrolysis side reactions .

Q. How should researchers handle and characterize N-(Diphenylmethylene)glycine Methyl Ester to ensure stability and purity?

  • Handling : Store in airtight containers at 0–6°C to prevent degradation. Avoid exposure to oxidizers, moisture, and light . Use PPE (gloves, lab coat) and work in a fume hood due to potential irritant properties .
  • Characterization : Key techniques include:
  • 1H NMR : Peaks at δ 7.59–7.16 ppm (aromatic protons), δ 4.13 ppm (CH2 group), and δ 3.7 ppm (methyl ester) confirm structure .
  • Melting Point : 51–55°C (pure form) .
  • HPLC : Monitor purity (>98%) using reverse-phase columns with UV detection at 254 nm .

Advanced Research Questions

Q. What catalytic systems are effective for enantioselective alkylation of N-(Diphenylmethylene)glycine Methyl Ester, and how is stereochemical control achieved?

Chiral phase-transfer catalysts (PTCs), such as dinuclear N-spiro-ammonium salts or cyclopeptoids with N-arylmethyl side chains, enable asymmetric alkylation. For example, using 1 mol% of a dinuclear catalyst achieves up to 98% yield and 80–98% enantiomeric excess (ee) for β-aryl enone substrates . Stereocontrol arises from π-π interactions between the catalyst’s aromatic groups and the substrate’s diphenylmethylene moiety, stabilizing the transition state .

Q. How can mechanistic studies resolve contradictions in stereochemical outcomes across different catalytic systems?

Discrepancies in ee values (e.g., 73% ee with cyclopeptoids vs. 98% ee with ammonium salts) are analyzed via:

  • Kinetic Studies : Compare reaction rates under varying temperatures and catalyst loadings to identify rate-limiting steps.
  • Computational Modeling : DFT calculations reveal differences in transition-state stabilization between catalysts .
  • Solvent Screening : Polar aprotic solvents (toluene/chloroform mixtures) enhance enantioselectivity by reducing ionic dissociation of catalysts .

Q. What methodologies are used to incorporate N-(Diphenylmethylene)glycine Methyl Ester into isotopically labeled amino acids for imaging studies?

The tert-butyl ester variant is alkylated with carbon-11-labeled iodomethane ([11C]CH3I) in asymmetric reactions. After deprotection (e.g., HCl hydrolysis), the product is purified via HPLC to yield L-[11C]norvaline with 25% radiochemical yield and 99% radiochemical purity . Critical parameters include catalyst choice (e.g., chiral phosphines) and reaction time (<20 min) to minimize isotope decay .

Q. How do reaction conditions influence the stability of intermediates during multi-step syntheses involving this compound?

  • Temperature : Reactions at 0°C prevent imine hydrolysis during alkylation .
  • Solvent : Anhydrous toluene or dichloromethane avoids nucleophilic attack on the diphenylmethylene group .
  • Catalyst Stability : Dinuclear catalysts degrade above 40°C, necessitating low-temperature protocols .

Data Interpretation and Optimization

Q. What strategies address low yields in conjugate addition reactions with sterically hindered enones?

  • Substrate Modification : Use electron-deficient enones (e.g., β-CF3-substituted) to enhance electrophilicity.
  • Catalyst Tuning : Introduce bulky substituents (e.g., tert-butyl groups) on PTCs to reduce steric clash .
  • Additives : Phenol (1 equiv) accelerates reaction rates by stabilizing the enolate intermediate .

Q. How can researchers validate the absence of racemization during deprotection of the diphenylmethylene group?

  • Chiral HPLC : Compare ee before and after deprotection using a Chiralpak AD-H column.
  • Control Experiments : Hydrolyze the product under acidic (HCl) and basic (NaOH) conditions to test for configuration inversion .

Safety and Compliance

Q. What are the critical safety considerations for scaling up reactions involving this compound?

  • Thermal Hazards : Decomposition above 195°C releases toxic gases (CO, NOx); use controlled heating .
  • Waste Disposal : Neutralize acidic byproducts before disposal and adhere to EPA guidelines for nitrogen-containing waste .

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl N-(diphenylmethylidene)glycinate
Reactant of Route 2
Reactant of Route 2
Methyl N-(diphenylmethylidene)glycinate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.